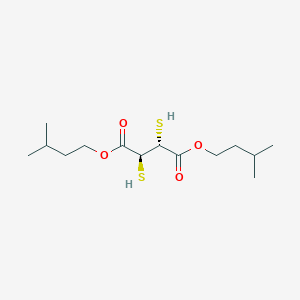![molecular formula C11H12N2 B058546 6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole CAS No. 116866-62-7](/img/structure/B58546.png)
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole, commonly known as THBB, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBB is a bicyclic compound that contains a benzimidazole ring fused with a benzene ring. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of THBB is not fully understood. However, studies have shown that THBB inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. THBB has been shown to inhibit the activity of several protein kinases, including PI3K, AKT, and mTOR. These enzymes play a critical role in cell growth, proliferation, and survival. Inhibition of these enzymes by THBB leads to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
THBB has been shown to have several biochemical and physiological effects. Studies have shown that THBB inhibits the activity of protein kinases, which play a critical role in various cellular processes. THBB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, THBB has been found to have anti-inflammatory and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
THBB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. THBB has also been shown to be stable under various conditions, making it suitable for long-term storage. However, THBB has some limitations, including its solubility, which can vary depending on the solvent used. THBB is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
There are several future directions for THBB research. One area of interest is the development of THBB derivatives with improved potency and selectivity. Another area of interest is the use of THBB in combination with other drugs to enhance their efficacy. THBB has also been studied for its potential applications in material science, including the development of new polymers and materials. Further research is needed to fully understand the mechanism of action of THBB and its potential applications in various fields.
Méthodes De Synthèse
THBB can be synthesized using various methods, including the one-pot reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of o-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. These methods have been optimized to produce THBB in high yield and purity.
Applications De Recherche Scientifique
THBB has been studied extensively for its potential applications in drug discovery. Studies have shown that THBB exhibits anti-tumor, anti-inflammatory, and anti-viral activities. It has also been found to be a potent inhibitor of protein kinases, which play a critical role in various cellular processes. THBB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
116866-62-7 |
|---|---|
Nom du produit |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h5-7H,1-4H2,(H,12,13) |
Clé InChI |
NMLKXWRLLXLMDG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
Synonymes |
1H-Naphth[1,2-d]imidazole,6,7,8,9-tetrahydro-(6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





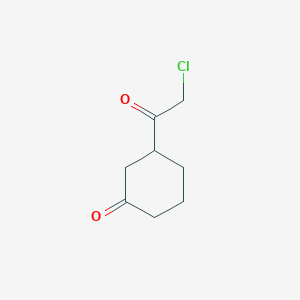

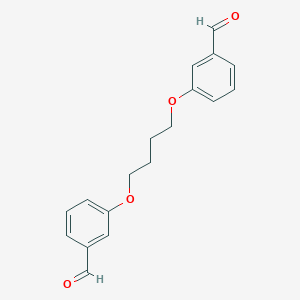
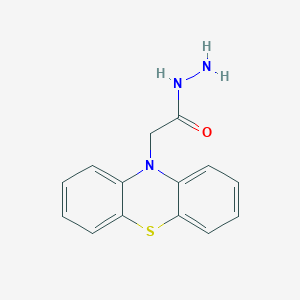

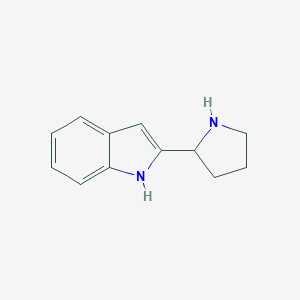
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
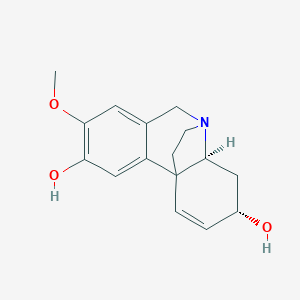
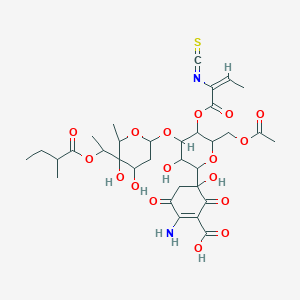
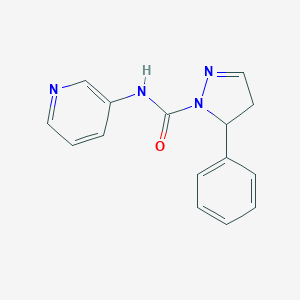
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
